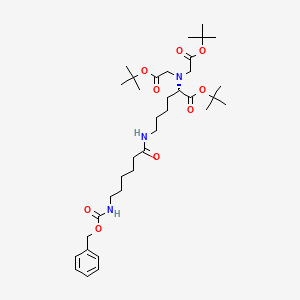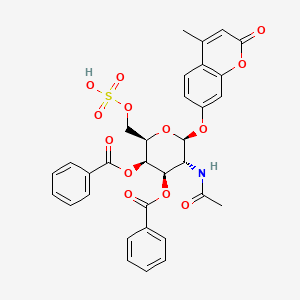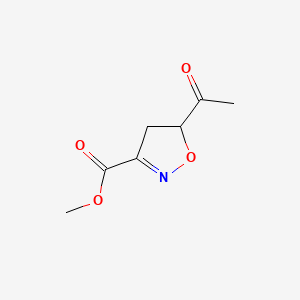![molecular formula C11H11F3O B589715 4-[4-(Trifluoromethyl)phenyl]butanal CAS No. 528867-43-8](/img/structure/B589715.png)
4-[4-(Trifluoromethyl)phenyl]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(Trifluoromethyl)phenyl]butanal, commonly referred to as 4-TFMB, is a synthetic compound that has become increasingly popular in the scientific community due to its unique properties and potential applications. 4-TFMB is a colorless, volatile liquid with a faint odor and a boiling point of 40°C. It is a highly reactive compound that can be used in various syntheses and reactions. 4-TFMB has been extensively studied and has been found to have a wide range of applications in scientific research, from the synthesis of other compounds to its biochemical and physiological effects.
Scientific Research Applications
Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
This compound is used as a pharmaceutical intermediate of a chemokine CCR5 antagonist . A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . The process is scalable and has potential in application .
Interaction with Synthetic Stimulants
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants .
Synthesis of Analgesic Compounds
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . These derivatives are characterized by physical and spectral methods and have potential applications in pain management .
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUUFJYLJTYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734778 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]butanal | |
CAS RN |
528867-43-8 |
Source


|
| Record name | 4-(Trifluoromethyl)benzenebutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528867-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)


